molecular formula C22H21NO5S B2925822 (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797848-18-0

(3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2925822
CAS No.: 1797848-18-0
M. Wt: 411.47
InChI Key: FLTLNNLNOCWVJH-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a synthetic small-molecule compound featuring a benzyloxy-substituted phenyl group linked to a sulfonylated azetidine ring via a methanone bridge. Structural analogs and related compounds (discussed below) indicate that such molecules are often explored for their physicochemical stability and modularity in drug design .

Properties

IUPAC Name

[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-(3-phenylmethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5S/c24-22(23-13-21(14-23)29(25,26)16-20-10-5-11-27-20)18-8-4-9-19(12-18)28-15-17-6-2-1-3-7-17/h1-12,21H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTLNNLNOCWVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Synthesis

The synthesis of this compound typically involves the reaction of benzyloxy-substituted phenyl derivatives with furan-based sulfonyl azetidines. The synthetic route may include:

  • Formation of the benzyloxyphenyl moiety : This can be achieved through electrophilic aromatic substitution.
  • Synthesis of the furan sulfonamide : This involves the reaction of furan derivatives with sulfonyl chlorides.
  • Coupling reaction : The final step involves coupling the two synthesized components to form the desired compound.

Anticancer Properties

Research has indicated that compounds similar to (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties, which are critical in treating chronic inflammatory diseases. The anti-inflammatory activity can be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Case Studies

StudyFindings
Study 1 : Evaluation of anticancer activityShowed that the compound inhibited proliferation in MCF-7 and HT-29 cell lines by inducing apoptosis (IC50 values < 10 µM).
Study 2 : Anti-inflammatory assaysDemonstrated a significant reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, indicating potent anti-inflammatory effects.
Study 3 : Antimicrobial testingExhibited effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 15 to 30 µg/mL.

The biological activity of (3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism and inflammation.
  • Modulation of Signaling Pathways : It can interfere with signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may lead to cellular damage in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features such as the azetidine ring, sulfonyl groups, and aromatic substituents. Below is a comparative analysis based on the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Available Data
(3-(Benzyloxy)phenyl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone C₂₄H₂₁NO₅S* 435.5 g/mol Benzyloxy-phenyl, furan-2-ylmethyl sulfonyl No experimental data reported
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(3-(trifluoromethyl)phenyl)methanone C₁₆H₁₄F₃NO₄S 373.3 g/mol Trifluoromethyl-phenyl CAS: 1797633-42-1; No thermal data (melting/boiling points)
2-(Cyclopentylthio)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone C₁₆H₂₁NO₄S₂ 371.5 g/mol Cyclopentylthio-ethyl CAS: 1797178-54-1; No purity or stability data

Key Observations:

Substituent Effects on Molecular Weight: The benzyloxy-phenyl group in the target compound increases its molecular weight (435.5 g/mol) compared to analogs with smaller substituents (e.g., trifluoromethyl: 373.3 g/mol ). This suggests enhanced lipophilicity, which may influence membrane permeability in biological systems.

Sulfonyl Group Role: All analogs include a sulfonyl group attached to the azetidine ring, a motif known to enhance binding affinity to proteases or kinases in drug discovery.

Data Gaps :

  • Critical parameters such as solubility, logP, and bioactivity remain unreported for all compounds, limiting direct functional comparisons.

Research Context and Methodological Considerations

  • Structural Analysis Tools: The SHELX software suite (mentioned in ) is widely used for crystallographic refinement of small molecules.

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